methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of a xanthene moiety linked to a tetrahydroisoquinoline core through an amide bond The carboxylate ester group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Xanthene Moiety: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Amidation Reaction: The xanthene derivative is then reacted with an appropriate amine to form the xanthene-amide intermediate.
Formation of Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ester or amide groups.
Scientific Research Applications
Methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(9H-xanthene-9-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 6-ethyl-2-(9H-xanthene-9-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 7-(9H-xanthene-9-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific structural features, such as the combination of the xanthene and tetrahydroisoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 7-(9H-xanthene-9-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-25(29)27-13-12-16-10-11-18(14-17(16)15-27)26-24(28)23-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)23/h2-11,14,23H,12-13,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDHCRHNQOXJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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